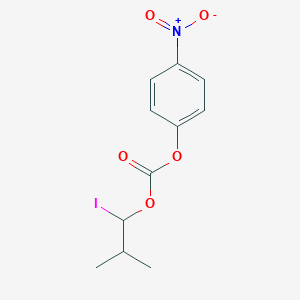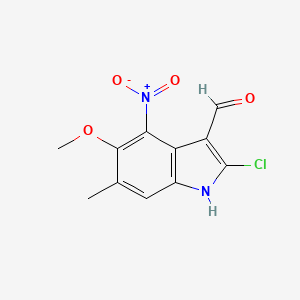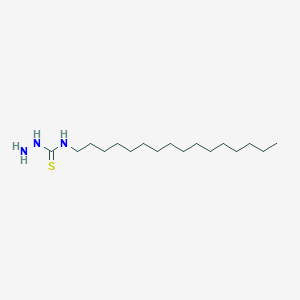
2-Oxocyclohexaneheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxocyclohexaneheptanoic acid is an organic compound characterized by a carboxyl group attached to a cyclohexane ring and a heptanoic acid chain. This compound is a member of the carboxylic acid family, which are known for their wide range of applications in various fields including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxocyclohexaneheptanoic acid typically involves the oxidation of cyclohexane derivatives. One common method is the oxidation of cyclohexanone with potassium permanganate under acidic conditions. This reaction yields the desired carboxylic acid along with other by-products .
Industrial Production Methods
Industrial production of this compound often employs catalytic oxidation processes. These methods utilize catalysts such as palladium or platinum to facilitate the oxidation of cyclohexane derivatives under controlled conditions. The use of such catalysts ensures higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxocyclohexaneheptanoic acid undergoes various chemical reactions including:
Oxidation: The compound can be further oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group, forming cyclohexaneheptanol.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halide substitution.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alcohols, cyclohexane derivatives.
Substitution: Halides, amines.
Aplicaciones Científicas De Investigación
2-Oxocyclohexaneheptanoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Oxocyclohexaneheptanoic acid involves its interaction with various molecular targets and pathways. The carboxyl group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
2-Oxocyclohexaneheptanoic acid can be compared with other carboxylic acids such as:
Cyclohexanecarboxylic acid: Similar structure but lacks the heptanoic acid chain, resulting in different chemical properties and reactivity.
Heptanoic acid: Lacks the cyclohexane ring, leading to different physical and chemical characteristics.
Cyclohexaneheptanol: Similar structure but with an alcohol group instead of a carboxyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combined cyclohexane and heptanoic acid structure, which imparts distinct chemical and physical properties, making it valuable in various applications .
Propiedades
Fórmula molecular |
C13H22O3 |
|---|---|
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
7-(2-oxocyclohexyl)heptanoic acid |
InChI |
InChI=1S/C13H22O3/c14-12-9-6-5-8-11(12)7-3-1-2-4-10-13(15)16/h11H,1-10H2,(H,15,16) |
Clave InChI |
FFTVRPCMVACPAD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(C1)CCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(E)-(4-Methoxyphenyl)methylidene]cyanamide](/img/structure/B13998392.png)
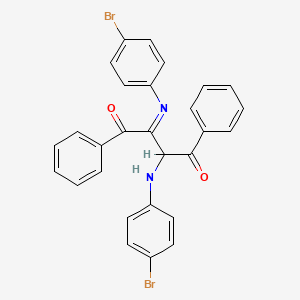

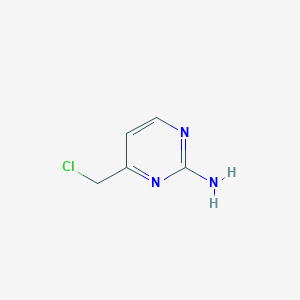
![4,5,6,7-Tetrachloro-2-{2-[methyl(phenyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B13998406.png)
![(Pyridin-2-yl)([1,2,3]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B13998412.png)
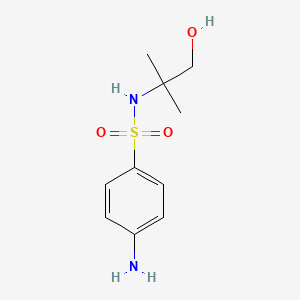
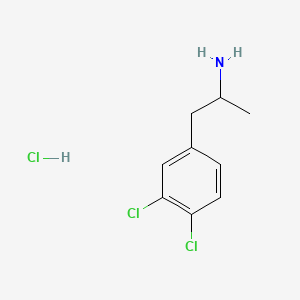
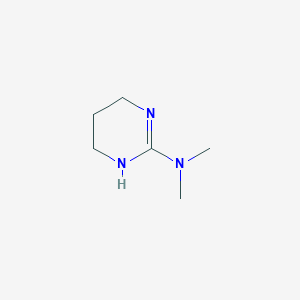
![3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one](/img/structure/B13998433.png)
